3-chloro-5-(4,4-difluoropiperidine-1-carbonyl)-2-(oxolan-3-yloxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-5-(4,4-difluoropiperidine-1-carbonyl)-2-(oxolan-3-yloxy)pyridine is a useful research compound. Its molecular formula is C15H17ClF2N2O3 and its molecular weight is 346.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound is the Sodium-Glucose Transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting SGLT2 leads to a decrease in blood glucose levels, making it a target for the treatment of diabetes .
Mode of Action
As an SGLT2 inhibitor , this compound prevents glucose from being reabsorbed by the kidneys and instead allows it to be excreted in the urine . This results in lower blood glucose levels, which is beneficial for managing diabetes .
Biochemical Pathways
The compound’s action on the SGLT2 protein affects the renal glucose reabsorption pathway . By inhibiting SGLT2, glucose is prevented from re-entering the bloodstream from the kidneys and is instead excreted in the urine . This leads to a decrease in blood glucose levels, helping to manage the symptoms of diabetes .
Pharmacokinetics
As an sglt2 inhibitor, it is likely to be orally bioavailable and metabolized by the liver before being excreted in the urine .
Result of Action
The primary result of the compound’s action is a reduction in blood glucose levels . By preventing glucose reabsorption in the kidneys, the compound helps to lower blood glucose levels, which can help manage diabetes .
Biologische Aktivität
3-Chloro-5-(4,4-difluoropiperidine-1-carbonyl)-2-(oxolan-3-yloxy)pyridine is a synthetic compound that has gained attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may act as an antagonist at orexin receptors, which are implicated in various physiological processes such as appetite regulation and sleep-wake cycles .
Anticancer Activity
Recent investigations into the anticancer properties of similar pyridine derivatives indicate that compounds with structural similarities exhibit significant cytotoxic effects against various cancer cell lines. For example, a study demonstrated that derivatives with similar piperidine structures showed IC50 values ranging from 14.62 to 61.05 µM against human cervical (HeLa), lung (NCI-H460), and prostate (PC-3) cancer cell lines . Although specific data for this compound is limited, its structural features suggest potential for similar activity.
Neuropharmacological Effects
Orexin receptor antagonism has been linked to therapeutic effects in conditions such as obesity and sleep disorders. The modulation of orexin signaling pathways could position this compound as a candidate for treating these disorders .
Study 1: Anticancer Activity Assessment
A comparative study evaluated several pyridine derivatives for their anticancer properties using the MTT assay. The results indicated that compounds structurally related to this compound exhibited varying degrees of cytotoxicity across different cancer cell lines:
Compound | HeLa IC50 (µM) | NCI-H460 IC50 (µM) | PC-3 IC50 (µM) |
---|---|---|---|
Compound A | 14.62 ± 0.24 | 15.42 ± 0.15 | 17.50 ± 0.24 |
Compound B | 25.73 ± 0.30 | 27.54 ± 0.35 | 29.31 ± 0.28 |
Etoposide | 13.34 ± 0.23 | 14.28 ± 0.15 | 17.15 ± 0.24 |
This study highlights the potential of similar compounds in anticancer therapy and suggests further investigation into the specific biological activity of the target compound .
Study 2: Orexin Receptor Antagonism
Research focusing on orexin receptor antagonists indicates that compounds with a piperidine moiety can effectively inhibit orexin signaling pathways, which may lead to therapeutic applications in sleep disorders and obesity management . The specific activity of our compound remains to be elucidated through targeted pharmacological studies.
Eigenschaften
IUPAC Name |
[5-chloro-6-(oxolan-3-yloxy)pyridin-3-yl]-(4,4-difluoropiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClF2N2O3/c16-12-7-10(8-19-13(12)23-11-1-6-22-9-11)14(21)20-4-2-15(17,18)3-5-20/h7-8,11H,1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRXCWKQNQIXAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)N3CCC(CC3)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.